2-Cyano-5-cyclopropoxypyridine-3-sulfonamide
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Overview
Description
2-Cyano-5-cyclopropoxypyridine-3-sulfonamide is a chemical compound with the molecular formula C9H9N3O3S and a molecular weight of 239.25 g/mol . This compound belongs to the class of sulfonamides, which are known for their wide range of applications in pharmaceuticals, agrochemicals, and other industries .
Preparation Methods
The synthesis of 2-Cyano-5-cyclopropoxypyridine-3-sulfonamide can be achieved through various synthetic routes. One common method involves the oxidative coupling of thiols and amines, which is a highly efficient and environmentally friendly process . This method does not require additional pre-functionalization and de-functionalization steps, making it a streamlined and waste-reducing approach .
Chemical Reactions Analysis
2-Cyano-5-cyclopropoxypyridine-3-sulfonamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Scientific Research Applications
2-Cyano-5-cyclopropoxypyridine-3-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of 2-Cyano-5-cyclopropoxypyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. For example, sulfonamides are known to inhibit bacterial DNA synthesis by acting as competitive inhibitors of p-aminobenzoic acid in the folic acid metabolism cycle . This inhibition prevents the bacteria from multiplying and ultimately leads to their death .
Comparison with Similar Compounds
2-Cyano-5-cyclopropoxypyridine-3-sulfonamide can be compared with other sulfonamide derivatives such as sulfenamides, sulfinamides, and sulfonamides . These compounds share similar chemical structures and properties but differ in their specific applications and reactivity. For example, sulfenamides are widely used as vulcanization accelerators in the rubber industry, while sulfonamides are commonly used as antibacterial agents .
Properties
Molecular Formula |
C9H9N3O3S |
---|---|
Molecular Weight |
239.25 g/mol |
IUPAC Name |
2-cyano-5-cyclopropyloxypyridine-3-sulfonamide |
InChI |
InChI=1S/C9H9N3O3S/c10-4-8-9(16(11,13)14)3-7(5-12-8)15-6-1-2-6/h3,5-6H,1-2H2,(H2,11,13,14) |
InChI Key |
WKGZULDYSNONGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=C(N=C2)C#N)S(=O)(=O)N |
Origin of Product |
United States |
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